molecular formula C4H8N4O B13112762 (4,5-Diamino-1H-pyrazol-1-yl)methanol

(4,5-Diamino-1H-pyrazol-1-yl)methanol

Cat. No.: B13112762
M. Wt: 128.13 g/mol
InChI Key: APTPACIZDIRMFD-UHFFFAOYSA-N
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Description

(4,5-Diamino-1H-pyrazol-1-yl)methanol is a chemical compound with the molecular formula C4H8N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Diamino-1H-pyrazol-1-yl)methanol typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (4,5-Diamino-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various alkyl or acyl derivatives of the compound.

Mechanism of Action

The mechanism of action of (4,5-Diamino-1H-pyrazol-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with specific proteins or enzymes, altering their activity . This interaction can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and context.

Comparison with Similar Compounds

Uniqueness: (4,5-Diamino-1H-pyrazol-1-yl)methanol is unique due to the presence of two amino groups, which enhance its reactivity and ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong and specific interactions with molecular targets.

Properties

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

(4,5-diaminopyrazol-1-yl)methanol

InChI

InChI=1S/C4H8N4O/c5-3-1-7-8(2-9)4(3)6/h1,9H,2,5-6H2

InChI Key

APTPACIZDIRMFD-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1N)N)CO

Origin of Product

United States

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